2-Hexyloxy-benzamidine; hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

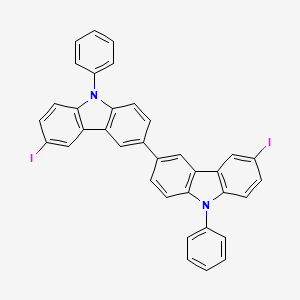

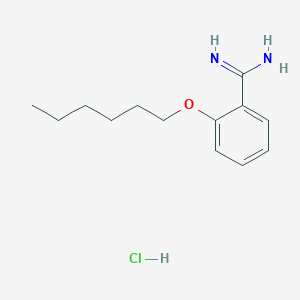

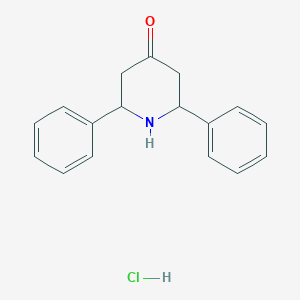

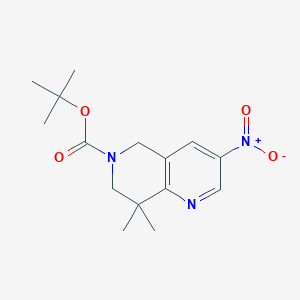

The molecular structure of 2-Hexyloxy-benzamidine; hydrochloride consists of 13 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.

Chemical Reactions Analysis

Benzamidinium compounds, which include this compound, have been found to hydrolyze at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs .

Physical And Chemical Properties Analysis

Benzamidine Hydrochloride Hydrate, a related compound, is a powder solid with an appearance of off-white and odorless . It has a melting point range of 167 - 171 °C .

Mécanisme D'action

Target of Action

The primary target of 2-Hexyloxy-benzamidine; hydrochloride, also known as hexylbenzamidine hydrochloride, is trypsin . Trypsin is a serine protease that plays a crucial role in protein digestion and other physiological processes .

Mode of Action

This compound interacts with trypsin by binding to its active site, thereby inhibiting its proteolytic activity . This interaction results in the modulation of trypsin’s function, leading to changes in the physiological processes it is involved in .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of trypsin’s proteolytic activity . This can lead to changes in protein digestion and other trypsin-mediated physiological processes .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, benzamidinium compounds, which include this compound, have been shown to hydrolyse at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs (e.g. t1/2 = 6 days at pH 11 and 15 hours at pH 13) .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-Hexyloxy-benzamidine; hydrochloride hydrochloride as a coupling reagent is its ability to form stable amide bonds between amino acids. However, one limitation of its use is that it can be expensive compared to other coupling reagents.

Orientations Futures

1. Development of more efficient and cost-effective methods for the synthesis of 2-Hexyloxy-benzamidine; hydrochloride hydrochloride.

2. Investigation of the use of this compound hydrochloride in the synthesis of non-peptide compounds.

3. Exploration of the potential use of this compound hydrochloride in the development of new drugs and therapeutic agents.

4. Study of the mechanism of action of this compound hydrochloride in greater detail to improve its efficiency and effectiveness in peptide synthesis.

Applications De Recherche Scientifique

2-Hexyloxy-benzamidine; hydrochloride hydrochloride is widely used in scientific research as a coupling reagent in peptide synthesis. It is used to activate carboxylic acids in the presence of a peptide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), to form amide bonds between amino acids.

Safety and Hazards

Propriétés

IUPAC Name |

2-hexoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15;/h5-6,8-9H,2-4,7,10H2,1H3,(H3,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRXTYLNQUNYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57075-85-1 | |

| Record name | Benzenecarboximidamide, 2-(hexyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57075-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B3272574.png)

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B3272610.png)

![(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B3272656.png)

![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)